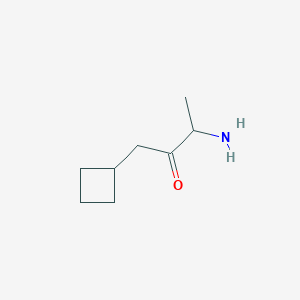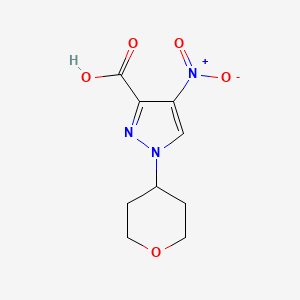
2-Methyl-3-(n-methylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzoic acid core is substituted with a methyl group at the second position and a methylsulfamoyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Sulfonation: The 2-methylbenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the methylsulfamoyl group.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(n-methylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: this compound can be converted to 2-carboxy-3-(n-methylsulfamoyl)benzoic acid.
Reduction: The reduction of the sulfonyl group can yield 2-Methyl-3-(methylthio)benzoic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-3-(n-methylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfamoyl)benzoic acid: Lacks the methyl group at the second position.
2-Methylbenzoic acid: Lacks the methylsulfamoyl group at the third position.
Benzoic acid: Lacks both the methyl and methylsulfamoyl groups.
Uniqueness
2-Methyl-3-(n-methylsulfamoyl)benzoic acid is unique due to the presence of both the methyl and methylsulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-methyl-3-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-7(9(11)12)4-3-5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12) |
Clé InChI |
JSYXVYYTNPIECQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1S(=O)(=O)NC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




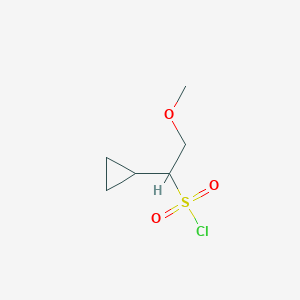


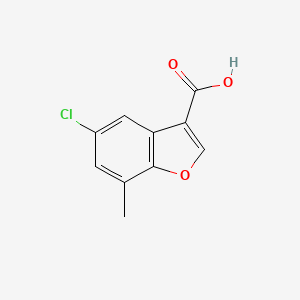


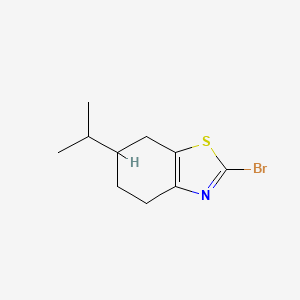
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)

